Dimethyl(phenyl)silyl ethenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

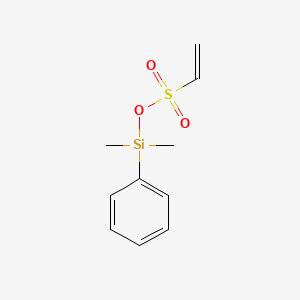

Dimethyl(phenyl)silyl ethenesulfonate is a chemical compound with the molecular formula C10H14O3SSi. It is a silyl ether, which means it contains a silicon atom covalently bonded to an alkoxy group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)silyl ethenesulfonate can be synthesized through the reaction of dimethyl(phenyl)silanol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl ethenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert it into simpler silyl ethers.

Substitution: It can undergo nucleophilic substitution reactions where the ethenesulfonate group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonates, while substitution reactions can produce a variety of silyl ethers .

Scientific Research Applications

Dimethyl(phenyl)silyl ethenesulfonate has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl ethenesulfonate involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions during synthesis. The compound can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl ether (TMS): Commonly used protecting group, but less stable than dimethyl(phenyl)silyl ethenesulfonate.

Triethylsilyl ether (TES): Offers better stability than TMS but still less than this compound.

Tert-butyldimethylsilyl ether (TBS): Provides high stability but requires harsher conditions for removal

Uniqueness

This compound is unique due to its balance of stability and ease of removal. It offers better protection than TMS and TES while being easier to remove than TBS. This makes it a versatile choice for protecting alcohols in complex synthetic pathways .

Biological Activity

Dimethyl(phenyl)silyl ethenesulfonate (CAS No. 766-77-8) is a silane compound that has garnered attention in various fields, particularly in organic synthesis and material science. This article delves into its biological activity, discussing its chemical properties, potential applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₂OSi

- Molecular Weight : 136.27 g/mol

- CAS Number : 766-77-8

- Structure : The compound features a silicon atom bonded to two methyl groups and a phenyl group, along with an ethenesulfonate functional group.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its potential effects on biological systems. Research indicates that silane compounds can exhibit antimicrobial properties, influence cellular processes, and serve as precursors for bioactive molecules.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of silane compounds. For example:

- Study A : A study published in Journal of Organic Chemistry demonstrated that silanes can inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of cellular membranes.

- Study B : Another research article indicated that derivatives of dimethyl(phenyl)silyl compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial coatings.

Case Study 1: Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of bioactive compounds. Researchers have utilized this compound as a silylating agent to enhance the stability and bioavailability of various pharmaceuticals.

- Methodology : The compound was reacted with alcohols under acidic conditions to yield silyl ethers, which were then tested for biological activity.

- Results : The resulting compounds exhibited improved solubility and stability compared to their non-silylated counterparts, indicating the potential for enhanced therapeutic effects.

Case Study 2: Cellular Interaction Studies

In vitro studies have been conducted to evaluate how this compound interacts with cellular systems:

- Experimental Design : Human cell lines were treated with varying concentrations of the compound to assess cytotoxicity and cellular proliferation.

- Findings : Low concentrations promoted cell growth, while higher concentrations induced apoptosis, highlighting a dose-dependent effect on cellular viability.

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Inhibition of S. aureus and E. coli growth |

| Study B | Synthesis of Bioactive Compounds | Improved stability and solubility of silylated drugs |

| Case Study 1 | Cellular Interaction | Dose-dependent effects on human cell lines |

Properties

CAS No. |

62381-62-8 |

|---|---|

Molecular Formula |

C10H14O3SSi |

Molecular Weight |

242.37 g/mol |

IUPAC Name |

[dimethyl(phenyl)silyl] ethenesulfonate |

InChI |

InChI=1S/C10H14O3SSi/c1-4-14(11,12)13-15(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |

InChI Key |

INRPIMULRAZXGL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.